6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
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Overview
Description
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a fluorinated derivative of the benzo[c]azepinone family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom in its structure often enhances its biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzylamine.
Cyclization: The precursor undergoes cyclization with a suitable reagent, often involving a condensation reaction with a carbonyl compound.
Hydrogenation: The intermediate product is then subjected to hydrogenation to form the tetrahydro structure.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and hydrogenation steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially altering their activity.
Pathways Involved: Modulation of signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one: Lacks the fluorine atom, resulting in different biological activity.
6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Chlorine substitution instead of fluorine, leading to variations in reactivity and stability.
Uniqueness:
Fluorine Substitution: The presence of fluorine enhances metabolic stability and often increases biological activity compared to non-fluorinated analogs.
Biological Activity: Exhibits unique interactions with biological targets due to the electronic effects of the fluorine atom.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-3-8-7(9)4-2-6-12-10(8)13/h1,3,5H,2,4,6H2,(H,12,13) |
InChI Key |
NENCWNOLIUBPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)NC1 |
Origin of Product |
United States |
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